molecular formula C10H10Cl2O B13024993 1-(2,4-Dichlorophenyl)-2-methylpropan-1-one

1-(2,4-Dichlorophenyl)-2-methylpropan-1-one

Cat. No.: B13024993
M. Wt: 217.09 g/mol
InChI Key: ROVSDLHZSVZIFC-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-2-methylpropan-1-one is a chlorinated aromatic ketone characterized by a 2,4-dichlorophenyl group attached to a propan-1-one backbone with a methyl substituent at the C2 position. This compound is synthesized via bromination of 1-(2,4-dichlorophenyl)ethan-1-one followed by condensation with heterocyclic moieties like imidazole or triazole rings . Its structural features, including electron-withdrawing chlorine atoms and a branched alkyl chain, contribute to its biological activity and physicochemical properties.

The compound has been extensively studied for its antifungal properties, particularly as a precursor to inhibitors targeting fungal sterol 14α-demethylase (CYP51), a critical enzyme in ergosterol biosynthesis . Derivatives of this compound, such as (S)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol, demonstrate enantioselective binding to CYP51, highlighting the importance of stereochemistry in its activity . Additionally, its analogs exhibit antimycotic activity against Candida species, as demonstrated in studies involving benzo[b]thienyl methyl ether derivatives .

Properties

Molecular Formula

C10H10Cl2O

Molecular Weight

217.09 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-2-methylpropan-1-one

InChI

InChI=1S/C10H10Cl2O/c1-6(2)10(13)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3

InChI Key

ROVSDLHZSVZIFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)-2-methylpropan-1-one typically involves the reaction of 2,4-dichlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. This reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(2,4-Dichlorophenyl)-2-methylpropan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with cytochrome P450 enzymes, affecting metabolic pathways .

Comparison with Similar Compounds

1-(2-Chlorophenyl)-2-methylpropan-1-one

This analogue substitutes the 2,4-dichlorophenyl group with a 2-chlorophenyl moiety.

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one (CAS 123989-29-7)

Replacing the methyl group with a cyclopropyl ring introduces steric hindrance, which could alter interactions with enzyme active sites. The 4-chlorophenyl group lacks the 2-chloro substituent, reducing electronic effects critical for antifungal activity. This compound’s antimycotic performance is likely inferior to 1-(2,4-dichlorophenyl)-2-methylpropan-1-one, as evidenced by reduced efficacy in related derivatives .

2-Methyl-1-(4-methylphenyl)propan-1-one (R7Q)

The substitution of chlorine with a methyl group on the phenyl ring shifts the electronic profile from electron-withdrawing to electron-donating. This change likely reduces reactivity in CYP51 inhibition but may enhance solubility in nonpolar environments. Such derivatives are less explored for biological activity but serve as intermediates in material science .

1-(4-Ethylphenyl)-2-methylpropan-1-one (CAS 15971-77-4)

However, the lack of chlorine atoms diminishes electronic interactions critical for antifungal targeting. This compound is primarily used in industrial synthesis rather than pharmaceuticals .

Chalcone Derivatives (e.g., 1-(4-Chlorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one)

Chalcones with dichlorophenyl groups exhibit nonlinear optical properties due to extended π-conjugation. For example, (E)-1-(anthracen-9-yl)-3-(2,4-dichlorophenyl)prop-2-en-1-one demonstrates high nonlinear absorption coefficients, making it suitable for optoelectronic applications . These compounds diverge from the parent molecule in application, emphasizing material science over antifungal use.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* Application
This compound C10H9Cl2O 217.09 2,4-Cl, methyl 3.8 Antifungal agents
1-(2-Chlorophenyl)-2-methylpropan-1-one C10H11ClO 182.65 2-Cl, methyl 2.9 Intermediate synthesis
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one C12H12ClO 207.68 4-Cl, cyclopropyl 3.2 Antimycotic research
2-Methyl-1-(4-methylphenyl)propan-1-one C11H14O 162.23 4-methyl, methyl 2.5 Material science
1-(4-Ethylphenyl)-2-methylpropan-1-one C12H16O 176.26 4-ethyl, methyl 3.1 Industrial intermediates

*Estimated using ClogP calculations.

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